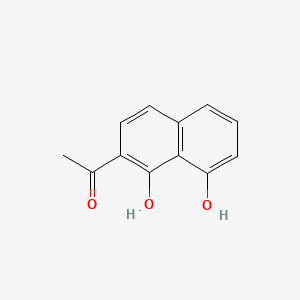
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-, also known as 1-(1,8-dihydroxy-2-naphthalenyl)ethanone, is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with two hydroxyl groups at positions 1 and 8, and an ethanone group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- typically involves the acetylation of 1,8-naphthalenediol. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(1,8-dihydroxy-2-naphthalenyl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s ability to undergo oxidation and reduction reactions allows it to modulate oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-: Similar structure but with only one hydroxyl group at position 1.
Ethanone, 1-(1,4-dihydroxy-2-naphthalenyl)-: Similar structure but with hydroxyl groups at positions 1 and 4.
Uniqueness
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 8 allows for unique interactions and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
833-27-2 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(1,8-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12(9)15/h2-6,14-15H,1H3 |
Clé InChI |
HPKOLISTBSBMCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=C(C=CC=C2O)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)

![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
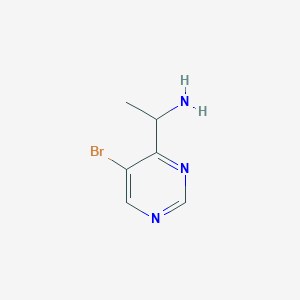
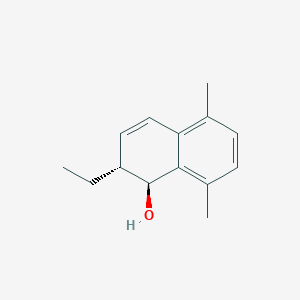
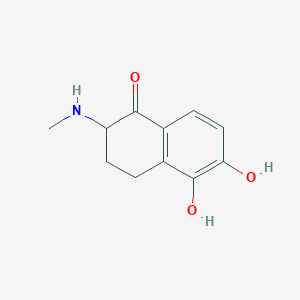
![7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11895056.png)
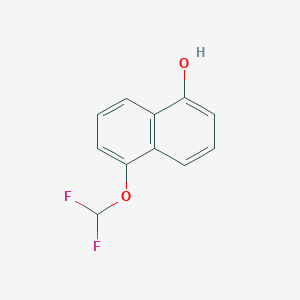



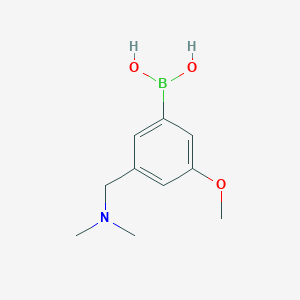
![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)

